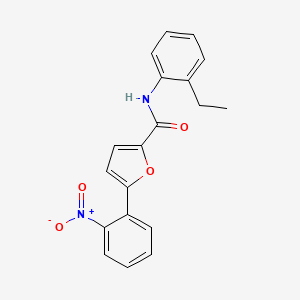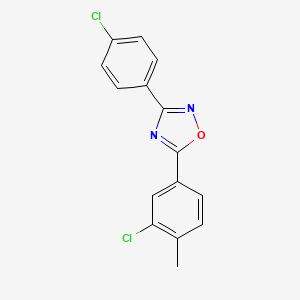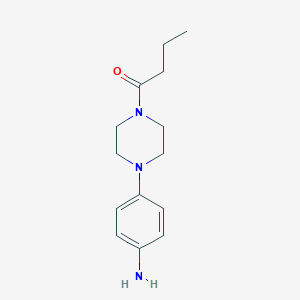
N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that belongs to the family of piperazine derivatives. It was first synthesized in 2005 by a team of scientists led by Dr. Hideo Takahashi at the University of Toyama in Japan. FPPT has been the subject of extensive research in recent years due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide acts as a competitive antagonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. By binding to the receptor, N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide blocks the binding of serotonin, a neurotransmitter that regulates mood and anxiety. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in mood regulation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects in various animal models. It has been found to reduce anxiety-like behavior in mice and rats, as well as improve cognitive function in rats. It has also been shown to have an antidepressant-like effect in rats, although the exact mechanism of this effect is not yet fully understood.
实验室实验的优点和局限性
One of the main advantages of using N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its high selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of using N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its relatively low potency, which means that high concentrations of the compound may be required to achieve significant biological effects.
未来方向
There are several potential future directions for research on N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent and selective 5-HT1A receptor antagonists based on the structure of N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. Another area of interest is the investigation of the role of 5-HT1A receptors in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the potential therapeutic applications of N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in the treatment of depression, anxiety, and other mood disorders warrant further investigation.
合成方法
The synthesis of N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 4-fluorobenzaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of acetic anhydride. The resulting intermediate is then treated with piperazine-1-carbodithioic acid to yield N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. The synthesis method has been optimized by various researchers to improve the yield and purity of the final product.
科学研究应用
N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit significant biological activity, particularly in the field of neuroscience. It acts as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. N-(4-fluorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been used to study the role of 5-HT1A receptors in various neurological disorders, including depression, anxiety, and schizophrenia. It has also been investigated as a potential treatment for these disorders.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4S/c17-13-4-6-14(7-5-13)19-16(22)21-11-9-20(10-12-21)15-3-1-2-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLZIBXFJNFXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)


![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)

![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)



![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)
